Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
Overview
Description
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H20O5S. It is known for its role in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. This compound is a derivative of ethanol and tetrahydropyran, combined with a 4-methylbenzenesulfonate group, which enhances its reactivity and stability in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate typically involves the following steps:
Formation of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol: This intermediate is synthesized by reacting tetrahydropyran with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: These include distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic or basic conditions: Hydrolysis reactions typically require either acidic or basic conditions to proceed.
Major Products
Alcohols: Hydrolysis of the compound yields the corresponding alcohol.
Sulfonic acids: Hydrolysis also produces sulfonic acids as by-products.
Scientific Research Applications
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate has several applications in scientific research:
Organic synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates.
Material science: It finds applications in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate involves:
Protection of hydroxyl groups: The tetrahydropyran moiety protects hydroxyl groups from unwanted reactions during synthesis.
Reactivity enhancement: The sulfonate group increases the compound’s reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound is similar but lacks the sulfonate group, making it less reactive.
4-Methylbenzenesulfonic acid: This compound contains the sulfonate group but lacks the tetrahydropyran moiety, reducing its utility as a protecting group.
Uniqueness
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is unique due to its combination of a protecting group and a reactive sulfonate group, making it highly valuable in organic synthesis .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(oxan-2-yloxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-6-10-7-3-1-2-5-9-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHOFOWJHCHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCOC(C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50793657 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50793657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-95-6 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50793657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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